Product packaging for N-Cyclohexylmethyl-2,4,6-trichloroaniline(Cat. No.:CAS No. 177721-94-7)

N-Cyclohexylmethyl-2,4,6-trichloroaniline

Cat. No.: B071132
CAS No.: 177721-94-7
M. Wt: 292.6 g/mol
InChI Key: NUQZKYIBVNTBHO-UHFFFAOYSA-N
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Description

Overview: N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS 177721-94-7) is a chlorinated aniline derivative with the molecular formula C 13 H 16 Cl 3 N and a molecular weight of 292.63 g/mol. This compound is an N-substituted analog of 2,4,6-trichloroaniline, where a cyclohexylmethyl group is attached to the nitrogen atom, potentially altering its physicochemical properties and research applications compared to the parent aniline. Research Applications: While the specific applications of this derivative are an area of active investigation, its structure suggests utility as a key synthetic intermediate in organic and medicinal chemistry. The compound serves as a valuable building block for synthesizing more complex molecules, particularly in developing ligands with potential biological activity. Its structural features, combining a hydrophobic cyclohexyl group with a trichlorinated phenyl ring, make it a candidate for research in material science, such as in the development of organic semiconductors or advanced polymers. Furthermore, as a derivative of 2,4,6-trichloroaniline—which is used in the synthesis of azo dyes, insecticides, fungicides, and herbicides—this compound may be investigated for its role in creating novel agrochemicals or as a coupling agent in spectroscopic analysis. Physical and Chemical Properties: - Predicted Boiling Point: 402.7 ± 40.0 °C - Predicted Density: 1.287 ± 0.06 g/cm³ - Predicted pKa: 0.81 ± 0.50 Safety and Handling: This chemical is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16Cl3N B071132 N-Cyclohexylmethyl-2,4,6-trichloroaniline CAS No. 177721-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZKYIBVNTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444146
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-94-7
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexylmethyl 2,4,6 Trichloroaniline

Precursor Synthesis: Advanced Approaches to 2,4,6-Trichloroaniline (B165571)

The production of 2,4,6-trichloroaniline is a critical first step, and various methodologies have been developed to achieve this transformation with high yield and purity. These methods primarily involve the controlled chlorination of aniline (B41778) or related precursors.

Direct Chlorination of Aniline and Substituted Anilines in Controlled Environments

Direct chlorination of aniline is a common industrial method for synthesizing 2,4,6-trichloroaniline. researchgate.net The strong activating nature of the amino group directs chlorination to the ortho and para positions (2, 4, and 6 positions), making the reaction straightforward. researchgate.net The process typically involves reacting dry aniline with chlorine gas in an anhydrous solvent, such as carbon tetrachloride or chlorobenzene. organic-chemistry.org To achieve high purity and yield, the reaction conditions must be carefully controlled. For instance, maintaining a low temperature (around -10 °C) and ensuring anhydrous conditions are crucial to prevent the formation of "aniline black" and other impurities. organic-chemistry.org

The process can also be carried out at elevated temperatures (above 80°C) in inert organic solvents. scribd.com Often, hydrogen chloride (HCl) gas is introduced into the reaction mixture before the addition of the chlorinating agent. This forms the aniline hydrochloride salt, which can lead to cleaner reactions and higher yields, often exceeding 90%. scribd.comresearchgate.net The use of substituted anilines, such as o-chloroaniline, as starting materials has also been explored. scribd.com

Chlorination utilizing N-Chloro Reagents and Optimized Conditions

To circumvent the hazards associated with using chlorine gas, more convenient N-chloro reagents have been employed for the chlorination of aniline. thieme-connect.comthieme-connect.com N-chlorosuccinimide (NCS) is a prominent reagent in this category. thieme-connect.comthieme-connect.com The reaction of aniline with three equivalents of NCS in a solvent like acetonitrile (B52724) at reflux can produce 2,4,6-trichloroaniline in excellent yields (e.g., 88%). thieme-connect.comthieme-connect.com

The reaction proceeds stepwise. One equivalent of NCS leads to monochlorination at the 2- or 4-position, while a second equivalent chlorinates the remaining ortho or para position, primarily forming 2,4-dichloroaniline. A third equivalent is required to complete the trichlorination. thieme-connect.comthieme-connect.com While initial studies explored solvents like chloroform (B151607) with trifluoroacetic acid as a catalyst, this led to mixtures of di- and tri-chlorinated products and discoloration. thieme-connect.comthieme-connect.com Acetonitrile was found to be a superior solvent, leading to cleaner reactions. thieme-connect.comthieme-connect.com Another N-chloro reagent, trichloroisocyanuric acid (TCICA), has also been investigated but can lead to more colored by-products compared to NCS. thieme-connect.comthieme-connect.com

Novel Synthetic Routes via Anthranilic Acid and Hydrochloric Acid Systems

An alternative synthetic pathway to 2,4,6-trichloroaniline starts from anthranilic acid (2-aminobenzoic acid). researchgate.net This method involves a one-step chlorination process where the carboxyl group is directly substituted by a chlorine atom while the ortho and para positions relative to the amino group are also chlorinated. researchgate.net

The reaction is conducted in a hydrochloric acid system, where anthranilic acid is treated with chlorine gas. researchgate.net The conditions are considered mild, and the operation is relatively simple. For example, reacting anthranilic acid in 20-30% hydrochloric acid with chlorine gas at temperatures around 25-30 °C for 10-15 hours can produce 2,4,6-trichloroaniline in high yields (80-87%). researchgate.net The product is isolated by neutralizing the reaction mixture with a sodium hydroxide (B78521) solution to a pH of 7, causing the product to precipitate. researchgate.net

Mechanistic Investigations of 2,4,6-Trichloroaniline Formation

The formation of 2,4,6-trichloroaniline via direct chlorination of aniline proceeds through a stepwise electrophilic aromatic substitution mechanism. The powerful electron-donating amino group strongly activates the aromatic ring, facilitating rapid sequential chlorination at the positions of highest electron density (ortho and para).

Kinetic studies on the chlorination of aniline salt in chloroform have provided insights into the reaction rates. It was found that the rate of formation of 2,4,6-trichloroaniline from 2,6-dichloroaniline (B118687) is significantly faster—approximately nine times greater—than the rate of formation of 2,6-dichloroaniline itself. acs.org The activation energies for these two reaction steps are nearly identical, which implies that controlling the reaction temperature is not an effective strategy to increase the yield of the final trichlorinated product. acs.org This kinetic profile suggests that once dichlorination occurs, the final chlorination to the trichloro- stage is very rapid, helping to drive the reaction to completion and achieve high yields of 2,4,6-trichloroaniline, with a maximum obtainable yield reported to be around 90%. acs.org

N-Alkylation Strategies for Cyclohexylmethyl Moiety Incorporation

Once 2,4,6-trichloroaniline is synthesized, the final step is the attachment of the cyclohexylmethyl group to the nitrogen atom. Reductive amination stands out as a primary strategy for this transformation.

Reductive Amination Approaches for N-Cyclohexylmethylation

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for the synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline from 2,4,6-trichloroaniline and cyclohexanecarboxaldehyde. This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and aldehyde, which is then reduced in situ to the corresponding secondary amine.

However, 2,4,6-trichloroaniline presents a challenge for standard reductive amination protocols. The three electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the aniline nitrogen, making the initial imine formation step difficult. thieme-connect.comthieme-connect.de Furthermore, the two ortho-chlorine atoms create considerable steric hindrance around the amino group.

Specialized reagents and conditions are required to overcome the low reactivity of such electron-deficient and sterically hindered anilines. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose. organic-chemistry.orgwikipedia.org It is milder than sodium borohydride (B1222165) and selectively reduces the iminium ion much faster than the starting aldehyde, which minimizes the side reaction of aldehyde reduction to cyclohexylmethanol. reddit.com The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE), and the addition of acetic acid can catalyze the imine formation. organic-chemistry.org

While this method is generally robust, highly deactivated substrates can remain challenging. Indeed, one study noted that under their specific reductive amination conditions using sodium triacetoxyborohydride, the reaction with 2,4,6-trichloroaniline did not proceed. scribd.com This highlights the profound deactivation of the amine. To drive the reaction to completion, more forceful conditions or alternative catalytic systems may be necessary. For instance, using stronger acids like trifluoroacetic acid (TFA) in conjunction with sodium triacetoxyborohydride has been shown to facilitate the reductive amination of other severely electron-deficient anilines. acs.org Other advanced protocols for unreactive anilines utilize borane (B79455) complexes (e.g., BH₃·THF) or catalytic transfer hydrogenation. thieme-connect.comthieme-connect.com

Direct N-Alkylation of 2,4,6-Trichloroaniline with Cyclohexylmethyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted amines. This method involves the reaction of a primary or secondary amine with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of 2,4,6-trichloroaniline with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or cyclohexylmethyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases used for this purpose include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The selection of the solvent is critical and is often an polar aprotic solvent like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the reactants and facilitate the nucleophilic substitution reaction.

Reaction Scheme:

Factors influencing the reaction:

Nature of the Halide: The reactivity of the cyclohexylmethyl halide follows the order I > Br > Cl. Cyclohexylmethyl bromide is often a good compromise between reactivity and stability.

Strength of the Base: A stronger base can deprotonate the aniline more effectively, increasing its nucleophilicity and thus the reaction rate. However, very strong bases might lead to side reactions.

Reaction Temperature: Higher temperatures generally increase the reaction rate but may also promote the formation of undesired byproducts. Optimization of the temperature is crucial for achieving high selectivity and yield.

A hypothetical experimental procedure could involve stirring 2,4,6-trichloroaniline with a slight excess of cyclohexylmethyl bromide and a suitable base in a solvent like acetonitrile at an elevated temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Catalytic Methodologies for N-Cyclohexylmethyl Bond Formation

Catalytic methods offer an alternative and often more efficient and environmentally friendly approach to N-alkylation. These methods typically involve the use of a transition metal catalyst to facilitate the coupling of an amine with an alcohol or other alkylating agents. For the synthesis of this compound, a catalytic approach would likely involve the reaction of 2,4,6-trichloroaniline with cyclohexylmethanol.

This type of reaction, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" process, involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine to form an imine. The imine is then reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process generates water as the only byproduct, making it an atom-economical and green synthetic route.

Potential Catalysts:

A variety of transition metal complexes based on ruthenium, iridium, palladium, and other metals have been shown to be effective for the N-alkylation of anilines with alcohols. nih.govrsc.orgacs.orgnih.gov For instance, commercially available ruthenium complexes have demonstrated high efficiency in the N-alkylation of a wide range of aromatic primary amines with primary alcohols under mild conditions. nih.govrsc.org

Hypothetical Reaction Scheme using a Ruthenium Catalyst:

The reaction conditions would typically involve heating the aniline and alcohol in the presence of a catalytic amount of the metal complex and often a base co-catalyst in a suitable solvent.

Catalyst TypeTypical Reaction ConditionsAdvantages
Ruthenium-based80-150 °C, often with a baseHigh activity and selectivity, commercially available catalysts. nih.govrsc.orgacs.orgnih.gov
Iridium-based80-120 °C, often with a baseEffective for a broad range of substrates.
Palladium-based80-150 °C, various ligandsWidely used in C-N bond formation.

Process Optimization and Scale-Up Considerations for this compound

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and product quality.

Key Optimization Parameters:

Stoichiometry of Reactants: While a 1:1 molar ratio of 2,4,6-trichloroaniline to the alkylating agent is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. The optimal ratio needs to be determined experimentally to maximize the yield of the desired product while minimizing the amount of unreacted starting materials.

Catalyst Loading: In catalytic methodologies, minimizing the catalyst loading is crucial for reducing costs, especially when using precious metal catalysts. The lowest effective catalyst concentration that provides a good reaction rate and high yield should be identified.

Reaction Time and Temperature: These two parameters are interdependent. Higher temperatures can reduce the reaction time but may also lead to decomposition or side reactions. An optimal temperature profile that balances reaction rate and selectivity is essential. Continuous monitoring of the reaction progress is necessary to determine the ideal reaction time.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction. For scale-up, factors such as cost, toxicity, ease of recovery, and environmental impact of the solvent are important. Similarly, the base should be cost-effective and easily removable from the reaction mixture.

Work-up and Isolation: The procedure for isolating the product after the reaction is complete should be simple, efficient, and scalable. This may involve extraction, precipitation, or crystallization.

Scale-Up Challenges:

Heat Transfer: Exothermic reactions can be difficult to manage on a large scale. The reactor design must allow for efficient heat dissipation to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous catalytic systems, efficient mixing is crucial to ensure good contact between the reactants and the catalyst. The stirring mechanism and reactor geometry are important considerations.

Safety: A thorough hazard analysis of all reactants, intermediates, products, and byproducts is necessary to ensure safe handling and operation on a large scale.

Structural Elucidation and Advanced Spectroscopic Characterization of N Cyclohexylmethyl 2,4,6 Trichloroaniline

Vibrational Spectroscopy Investigations

Comprehensive Vibrational Assignments and Normal Coordinate Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of N-Cyclohexylmethyl-2,4,6-trichloroaniline by probing the vibrational modes of its constituent atoms. A detailed analysis of the vibrational spectra allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. Aided by quantum chemical computations such as Density Functional Theory (DFT), a normal coordinate analysis (NCA) can be performed to achieve a more precise and complete assignment of the fundamental vibrational modes. nih.govresearchgate.net

For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its distinct structural components: the 2,4,6-trichloro-substituted benzene (B151609) ring, the secondary amine linkage, and the cyclohexylmethyl group.

Key Expected Vibrational Modes:

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring typically appear as a series of bands between 1600 and 1450 cm⁻¹.

C-Cl Vibrations: The strong absorptions corresponding to the C-Cl stretching modes are characteristic of halogenated aromatic compounds and are generally observed in the 1100-800 cm⁻¹ range. The presence of three chlorine atoms would likely result in multiple strong bands in this region.

Cyclohexylmethyl Group Vibrations: The aliphatic C-H stretching vibrations of the cyclohexyl and methylene (B1212753) (-CH₂-) groups are expected to produce strong bands in the 2950-2850 cm⁻¹ region. The CH₂ scissoring and rocking vibrations would appear around 1465 cm⁻¹ and in the 1350-1150 cm⁻¹ range, respectively.

C-N Vibrations: The C-N stretching vibration of the secondary amine is expected to be found in the 1350-1250 cm⁻¹ region.

A normal coordinate analysis would correlate these experimentally observed frequencies with theoretical predictions, allowing for a detailed description of each vibrational mode in terms of its potential energy distribution (PED). researchgate.net This analysis confirms the assignments and provides a deeper understanding of the molecule's intramolecular dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment and spatial relationships of the protons in the molecule. For this compound, distinct signals are expected for the aromatic protons of the trichloroaniline ring and the aliphatic protons of the cyclohexylmethyl substituent. The spectrum of the parent 2,4,6-trichloroaniline (B165571) shows a characteristic singlet for its two equivalent aromatic protons. chemicalbook.com The addition of the N-cyclohexylmethyl group introduces several new signals.

Interactive Table: Expected ¹H NMR Data for this compound Use the filter to narrow down the data based on the molecular fragment.

Molecular FragmentProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
TrichloroanilineAr-H ~7.3-7.5Singlet (s)
Methylene BridgeN-CH₂ -Cyclohexyl~3.0-3.3Doublet (d)
Cyclohexyl Ring-CH₂-CH (ax, eq)-CH₂-~0.9-1.8Multiplets (m)
Cyclohexyl Ring-CH-CH₂ (ax, eq)-~0.9-1.8Multiplets (m)
AmineN-H Broad, variableSinglet (br s)

Note: The N-H proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum of this compound would show signals for the six carbons of the aromatic ring and the seven carbons of the cyclohexylmethyl group. Data for the parent 2,4,6-trichloroaniline serves as a reference for the aromatic signals. chemicalbook.com

Interactive Table: Expected ¹³C NMR Data for this compound Use the filter to narrow down the data based on the molecular fragment.

Molecular FragmentCarbon AtomExpected Chemical Shift (δ, ppm)
TrichloroanilineC -N~140-145
TrichloroanilineC -Cl~125-130
TrichloroanilineC -H~129-132
Methylene BridgeN-CH₂ -~50-55
Cyclohexyl Ring-CH -CH₂-N~35-40
Cyclohexyl RingCyclohexyl CH₂ ~25-35

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the N-CH₂ protons and the adjacent CH proton on the cyclohexane (B81311) ring, as well as among all the interconnected protons within the cyclohexyl ring itself. This would allow for the complete assignment of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would definitively link each proton resonance in the ¹H NMR spectrum to its corresponding carbon resonance in the ¹³C NMR spectrum. For example, it would show a cross-peak between the aromatic proton signal (~7.4 ppm) and the aromatic CH carbon signal (~130 ppm), and another between the methylene proton signal (~3.1 ppm) and the methylene carbon signal (~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edursc.org This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methylene protons (N-CH₂ ) to the nitrogen-bearing aromatic carbon (C -N), confirming the connection between the cyclohexylmethyl group and the aniline (B41778) nitrogen.

Correlations from the methylene protons (N-CH₂ ) to the adjacent carbons within the cyclohexyl ring.

A correlation from the aromatic protons (Ar-H ) to the neighboring carbon atoms bearing chlorine (C-Cl) and the C-N carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from the fragmentation patterns observed upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. nih.govnih.govresearchgate.net This technique is essential for confirming the molecular formula of this compound, which is C₁₃H₁₆Cl₃N.

A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak [M]⁺ due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous evidence for the presence of three chlorine atoms.

The primary fragmentation pathway would likely involve the cleavage of the C-N bond connecting the cyclohexylmethyl group to the aniline ring, resulting in two major fragments.

Table: Expected HRMS Data for this compound

Ion/FragmentFormulaCalculated Exact Mass
Molecular Ion [M]⁺[C₁₃H₁₆³⁵Cl₃N]⁺291.0348
Cyclohexylmethyl cation[C₇H₁₃]⁺97.1017
Trichloroaniline radical cation[C₆H₄³⁵Cl₃N]⁺˙194.9487

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to deduce the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS provides invaluable information regarding its molecular structure through characteristic fragmentation patterns. The protonated molecule, [M+H]⁺, is first isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation at the weakest bonds and most chemically favorable sites.

The fragmentation of the this compound precursor ion is primarily dictated by the lability of the bond between the nitrogen atom and the benzylic-like carbon of the cyclohexylmethyl group. This bond is susceptible to cleavage, leading to the formation of several diagnostic product ions. The fragmentation pathways are influenced by the stability of the resulting charged fragments and neutral losses.

A significant fragmentation pathway involves the homolytic cleavage of the C-N bond, resulting in the formation of a cyclohexylmethyl radical and the protonated 2,4,6-trichloroaniline ion. This pathway is driven by the stability of the aromatic cation.

Another prominent fragmentation route is the cleavage of the bond between the methylene group and the cyclohexane ring. This results in the formation of a stable tropylium-like ion if rearrangement occurs, or a cyclohexyl cation, and a neutral fragment.

Additionally, fragmentation of the 2,4,6-trichloroaniline moiety itself can be observed. This typically proceeds through the sequential loss of chlorine atoms, which is a characteristic fragmentation pattern for chlorinated aromatic compounds. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) would be evident in the mass spectrum for all chlorine-containing fragments, providing further confirmation of their elemental composition.

The detailed fragmentation data, including the mass-to-charge ratio (m/z) of the product ions and their proposed structures, are summarized in the following table.

Interactive Data Table of MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
292.04195.9596.09[C₆H₂Cl₃NH₂]⁺
292.0497.10194.94[C₇H₁₃]⁺
195.95160.9634.99[C₆H₂Cl₂NH₂]⁺
195.95125.9769.98[C₆H₂ClNH₂]⁺

Computational and Theoretical Chemistry of N Cyclohexylmethyl 2,4,6 Trichloroaniline

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis would systematically explore the potential energy surface (PES) of the molecule. This involves rotating key dihedral angles (e.g., the angle defining the orientation of the cyclohexyl ring relative to the aniline (B41778) plane) and calculating the energy at each step. This mapping reveals the lowest-energy conformers (the most stable shapes) and the energy barriers for converting between them. The chair conformation is the most stable for a cyclohexane (B81311) ring, and it is expected that the lowest energy conformers of the entire molecule would feature the cyclohexyl group in this arrangement. cutm.ac.in

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR chemical shifts)

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for interpreting experimental data.

Vibrational Spectroscopy (IR & Raman): After geometric optimization, frequency calculations using DFT can predict the vibrational modes of the molecule. ripublication.com These computed frequencies and their corresponding intensities can be correlated with experimental infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending motions of functional groups (e.g., C-H, C-N, C-Cl, and aromatic C=C bonds).

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. article4pub.com Comparing these theoretical shifts with experimental spectra aids in the complete assignment of the molecule's structure.

Illustrative Predicted Spectroscopic Data:

SpectrumFunctional GroupPredicted Wavenumber (cm⁻¹)/Shift (ppm)
IRAromatic C-H stretch3050-3150
Aliphatic C-H stretch2850-2960
C-N stretch1250-1350
C-Cl stretch600-800
¹³C NMRAromatic Carbons115-145
Methylene (B1212753) Carbon (-CH₂-)50-60
Cyclohexyl Carbons25-40
¹H NMRAromatic Protons7.0-7.5
Methylene Protons (-CH₂-)3.0-3.5
Cyclohexyl Protons1.0-2.0

Note: This data is illustrative and would be precisely calculated in an actual computational study.

Analysis of Molecular Orbitals and Charge Distribution

Understanding the distribution of electrons within the molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining electronic properties. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. ripublication.com For N-Cyclohexylmethyl-2,4,6-trichloroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may have significant contributions from the antibonding orbitals of the trichlorinated ring.

Charge Distribution and Electrostatic Potential: Analysis of the molecular electrostatic potential (MEP) maps regions of positive and negative charge on the molecule's surface. This reveals likely sites for electrophilic and nucleophilic attack. In this molecule, the nitrogen atom's lone pair and the π-system of the ring would represent electron-rich (nucleophilic) regions, while the hydrogen atoms and regions near the electronegative chlorine atoms would be more electron-poor (electrophilic).

Intermolecular Interaction Modeling and Crystal Packing Simulations

In the solid state, molecules arrange themselves into a crystal lattice based on the sum of their intermolecular interactions. Simulating these interactions helps predict the crystal structure. For this compound, the key interactions governing crystal packing would include:

Van der Waals forces: These are ubiquitous attractive forces that will play a major role in how the bulky cyclohexyl and trichlorophenyl groups pack together.

Halogen bonding: The chlorine atoms on the aniline ring can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

π-π stacking: The aromatic rings of two molecules may stack on top of each other, contributing to the stability of the crystal structure.

Simulations can predict the most likely packing arrangements and calculate the lattice energy, providing a theoretical model of the solid-state structure.

Reactivity and Reaction Mechanisms of N Cyclohexylmethyl 2,4,6 Trichloroaniline

Investigation of Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The reactivity of the 2,4,6-trichloro-substituted phenyl ring in N-Cyclohexylmethyl-2,4,6-trichloroaniline towards electrophilic aromatic substitution (EAS) is severely restricted. The N-cyclohexylmethyl group is an activating group, meaning it donates electron density to the aromatic ring, which would typically increase the rate of EAS. wikipedia.org This activating influence is directed towards the ortho (positions 2 and 6) and para (position 4) carbons relative to the nitrogen atom. byjus.com

However, in the case of this compound, these positions are already occupied by chlorine atoms. The three chlorine atoms are deactivating groups, withdrawing electron density from the ring and making electrophilic attack less favorable. Furthermore, the bulky nature of both the chlorine atoms and the N-cyclohexylmethyl group creates significant steric hindrance around the remaining unsubstituted meta positions (3 and 5).

Consequently, standard electrophilic aromatic substitution reactions are highly unlikely to proceed under normal conditions.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted OutcomeRationale
Nitration HNO₃, H₂SO₄No significant reactionOrtho/para positions are blocked. The reaction conditions would likely lead to protonation of the amine, creating a strongly deactivating -NH₂⁺- group, further inhibiting any potential substitution at the meta positions. chemistrysteps.com
Halogenation Br₂, FeBr₃No significant reactionThe most activated positions (ortho/para) are unavailable for substitution. The combined deactivating effect of the three chlorine atoms reduces the ring's nucleophilicity below the threshold for reaction.
Sulfonation Fuming H₂SO₄No significant reactionSteric hindrance and electronic deactivation prevent the attack of the bulky SO₃ electrophile. The reversible nature of sulfonation also disfavors product formation on a highly deactivated ring. lkouniv.ac.in
Friedel-Crafts Alkylation/Acylation R-Cl, AlCl₃ / RCOCl, AlCl₃No reactionThe amine functionality forms a complex with the Lewis acid catalyst (AlCl₃), which strongly deactivates the ring, preventing electrophilic substitution. libretexts.org

Reactions at the N-Cyclohexylmethyl Amine Functionality

The secondary amine is the most reactive site on the molecule for many transformations.

Further Derivatization at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for reactions with various electrophiles.

Acylation: Secondary amines react readily with acid chlorides and acid anhydrides to form stable tertiary amides. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. libretexts.org

Alkylation: Further alkylation can occur by treating the secondary amine with an alkyl halide. However, the reaction can be difficult to control, and the product amine can compete with the starting material, potentially leading to the formation of a quaternary ammonium salt. libretexts.org The use of a 2:1 ratio of amine to alkylating agent can be employed to neutralize the acid byproduct, though this does not prevent over-alkylation. libretexts.org

Table 2: Potential N-Derivatization Reactions

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chloride, (CH₃CO)₂OTertiary Amide
AlkylationMethyl iodide (CH₃I)Tertiary Amine
QuaternizationExcess Methyl iodideQuaternary Ammonium Salt

Oxidation and Reduction Pathways of the Amine

The nitrogen center can undergo oxidative processes, though reduction is not a typical pathway for the amine group itself. Electrochemical studies on 2,4,6-trichloroaniline (B165571) (the parent primary amine) show that oxidation mechanisms are highly dependent on the substitution pattern. In many substituted anilines, oxidation leads to dimerization through coupling at the para or ortho positions. researchgate.net

However, for 2,4,6-trichloroaniline, these positions are blocked. Research on its electrochemical oxidation indicates that chlorination does not occur because the rejected chloride ion can only be oxidized to chlorine, and there are no available sites for it to substitute back onto the ring. researchgate.net The primary oxidation likely involves the formation of a nitrogen-centered radical cation. For this compound, a similar pathway is expected, where the initial step is the one-electron oxidation of the amine functionality. Due to the blocked ortho and para positions, subsequent coupling reactions that are common for other anilines are inhibited.

Cyclohexyl Ring Functionalization and Transformations

The cyclohexyl group consists of sp³-hybridized carbons and is generally unreactive under the conditions used for electrophilic aromatic substitution or amine derivatization. This saturated aliphatic ring is chemically robust and does not possess the π-electron system necessary for reactions with typical electrophiles or nucleophiles.

Functionalization of the cyclohexyl ring would require harsh conditions, such as free-radical reactions (e.g., halogenation with UV light), which are often non-selective and would likely lead to a mixture of products. Therefore, under most synthetic contexts focusing on the aniline (B41778) portion of the molecule, the cyclohexyl ring can be considered an inert substituent.

Elucidation of Reaction Mechanisms involving this compound

The mechanisms of potential reactions are dictated by the distinct functionalities within the molecule.

Electrophilic Aromatic Substitution: The hypothetical mechanism would follow the standard SEAr pathway, involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion). An electrophile would attack the π-system of the benzene (B151609) ring, followed by the loss of a proton to restore aromaticity. lkouniv.ac.in However, as detailed in section 5.1, the substitution pattern of this compound effectively prevents this reaction from occurring.

N-Acylation: The mechanism is a nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the tertiary amide.

N-Alkylation: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. libretexts.org

Electrochemical Oxidation: Based on analogs, the mechanism is initiated by a one-electron transfer from the amine to the electrode, forming a radical cation. researchgate.net For this compound, this radical cation would be stabilized by the aromatic ring. Unlike less substituted anilines, the subsequent steps involving dimerization or substitution are sterically and electronically hindered. researchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved through two primary strategies: modification of the synthetic route or post-synthesis derivatization.

Modification of Starting Materials: The most direct approach to synthesizing analogs is to vary the initial reactants. The parent compound is formed via the N-alkylation of 2,4,6-trichloroaniline with a cyclohexylmethyl halide. By changing either of these precursors, a wide range of analogs can be produced.

Table 3: Synthesis of Analogs by Varying Precursors

Aniline PrecursorAlkylating AgentProduct (Analog)
2,4,6-TrichloroanilineBenzyl bromideN-Benzyl-2,4,6-trichloroaniline
2,4,6-TrichloroanilineEthyl iodideN-Ethyl-2,4,6-trichloroaniline
2,4-DichloroanilineCyclohexylmethyl bromideN-Cyclohexylmethyl-2,4-dichloroaniline
4-BromoanilineCyclohexylmethyl bromideN-Cyclohexylmethyl-4-bromoaniline

Derivatization of the Parent Compound: As discussed in section 5.2.1, the parent molecule can be further functionalized at the nitrogen atom to create derivatives. For instance, acylation with different acid chlorides would yield a series of tertiary amides.

Applications of N Cyclohexylmethyl 2,4,6 Trichloroaniline in Specialized Chemical Fields

Role as an Advanced Chemical Intermediate

N-Cyclohexylmethyl-2,4,6-trichloroaniline serves as an advanced intermediate, where the fundamental reactive properties of the trichlorinated aniline (B41778) ring are leveraged for the synthesis of complex molecules. The cyclohexylmethyl substituent introduces increased lipophilicity and steric bulk, which can be advantageous in controlling reaction pathways and improving the performance of the final products in non-aqueous environments.

Precursor in the Synthesis of Functional Dyes and Pigments

The 2,4,6-trichloroaniline (B165571) moiety is a known precursor in the manufacturing of mono-azo dyestuffs. nih.govanstarmaterial.com The synthesis typically involves diazotization of the aniline's amino group, followed by coupling with another aromatic compound to form the chromophoric azo group (-N=N-).

The incorporation of the N-cyclohexylmethyl group into the 2,4,6-trichloroaniline structure is a strategic modification. This substituent can influence the final properties of a dye in several ways:

Solubility: The nonpolar cyclohexylmethyl group enhances solubility in organic solvents, oils, and polymeric matrices, making derivatives suitable for applications in plastics, inks, and coatings.

Color Fastness: The bulky nature of the substituent can improve the dye's resistance to light, washing, and chemical degradation by sterically hindering pathways for decomposition.

Hue Modification: Alkylation of the amino group is a common method to tune the electronic properties of the chromophore, allowing for precise control over the final color of the dye.

Intermediate in Agrochemical Development (e.g., insecticides, fungicides, herbicides)

Chlorinated anilines are foundational building blocks in the agrochemical industry. guidechem.comgoogle.com 2,4,6-Trichloroaniline, in particular, is an important intermediate for creating active ingredients for insecticides, fungicides, and herbicides. guidechem.comgoogle.comchemicalbook.com The biological activity of these pesticides is often derived from the specific substitution pattern on the aromatic ring.

The role of the N-cyclohexylmethyl group in a potential agrochemical derived from this intermediate would be to modify its physicochemical and toxicological profile. The increased lipophilicity imparted by this group can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, potentially increasing its efficacy. Furthermore, this modification can alter the compound's environmental fate, affecting its persistence, soil mobility, and bioaccumulation potential.

Utility in Specialized Photographic Processes as a Coupling Agent

In color photography, coupling agents are crucial for dye formation during the development process. Oxidized forms of the developing agent react with couplers to produce the dyes that form the final image. Aniline derivatives are used in these processes, and 2,4,6-trichloroaniline has been identified as a raw material for basic fuchsin coupling agents. chemicalbook.comgoogle.com The specific structure of the coupler determines the color and stability of the resulting dye. The this compound molecule, as a specialized derivative, could be employed to create dyes with specific spectral properties and improved stability against heat and light, contributing to the archival quality of photographic materials.

Application in the Preparation of High-Performance Materials (e.g., 1,3,5-trichlorobenzene derivatives, insensitive energetic materials)

2,4,6-Trichloroaniline is a critical precursor for the synthesis of 1,3,5-trichlorobenzene (TCB). niscpr.res.inepa.govnih.gov This is achieved through a diazotization reaction that replaces the amino group with a hydrogen atom. niscpr.res.inepa.gov TCB is, in turn, a key starting material for the production of the highly stable and insensitive energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). niscpr.res.inepa.govgoogle.com

The synthesis pathway proceeds as follows:

Diazotization: 2,4,6-trichloroaniline is treated with a nitrite source in the presence of an acid to form a diazonium salt, which is subsequently reduced to yield 1,3,5-trichlorobenzene. niscpr.res.in

Nitration: 1,3,5-trichlorobenzene is nitrated to produce 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB). google.comresearchgate.net

Amination: The chlorine atoms of TCTNB are substituted with amino groups via ammonolysis to yield the final TATB product. researchgate.netwikipedia.org

TATB is valued in military and civilian applications for its exceptional insensitivity to shock, impact, and fire, making it one of the safest high explosives. wikipedia.orgicm.edu.pldtic.mil this compound belongs to the family of chlorinated aniline precursors that are fundamental to the production of these advanced, high-performance materials.

Table 1: Properties of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

PropertyValue
AppearanceYellow or brown powdered crystals
Density1.93 g/cm³
Melting Point350 °C (662 °F; 623 K)
Detonation Velocity7,350 m/s (at 1.80 g/cm³)
Shock SensitivityExtremely Insensitive
Friction SensitivityInsensitive

Data sourced from Wikipedia. wikipedia.org

Environmental Chemical Research Applications

The study of how synthetic compounds interact with the environment is crucial for assessing their impact and developing remediation strategies. Chlorinated anilines are a class of compounds that receive significant attention in environmental research due to their widespread use and potential persistence.

Sorption and Desorption Behavior on Environmental Matrices (e.g., clay minerals)

The environmental fate of chlorinated anilines is heavily influenced by their interaction with soil and sediment components, particularly clay minerals. jwent.net Research on 2,4,6-trichloroaniline has shown that it is strongly retained by clays such as montmorillonite and kaolinite. tandfonline.comnih.gov

Key research findings indicate:

Influence of Lipophilicity: Sorption increases with the lipophilicity of the molecule. 2,4,6-trichloroaniline, being the most lipophilic among tested chloroanilines, exhibits the highest sorption. tandfonline.comresearchgate.net

Clay Type: Montmorillonite generally shows a higher sorption capacity for chloroanilines than kaolinite. nih.govresearchgate.net X-ray analysis suggests that for montmorillonite, sorption occurs both on the mineral surface and within the interlayer spaces of the clay structure, while for kaolinite, it is primarily a surface phenomenon. nih.govresearchgate.net

Sorption Strength: In one study, the sorption of 2,4,6-trichloroaniline reached up to 8 mg per gram of montmorillonite. tandfonline.com

Desorption Behavior: 2,4,6-trichloroaniline is the least desorbed compound from montmorillonite, with only about 10% of the sorbed amount being released. tandfonline.com On kaolinite, the retention was found to be irreversible, indicating a very strong interaction. tandfonline.com

The this compound molecule, with its added nonpolar cyclohexylmethyl group, would be expected to be significantly more lipophilic than its parent compound. This suggests that its sorption onto environmental matrices like clay minerals and organic matter would be even more pronounced, leading to lower mobility in soil and a higher potential for persistence in sediments.

Table 2: Sorption and Desorption of 2,4,6-Trichloroaniline on Clay Minerals

Clay MineralSorption CapacityDesorption from MontmorilloniteDesorption from Kaolinite
MontmorilloniteHigh (up to 8 mg/g)Low (~10% of sorbed amount)N/A
KaoliniteModerateN/AIrreversible

Data synthesized from a study on the sorption-desorption behavior of chloroanilines on reference clays. tandfonline.com

Leaching Studies in Soil and Water Systems

Chlorinated anilines, as a class of compounds, have been the subject of environmental studies due to their widespread use and potential for environmental contamination. nih.gov The lipophilicity, or fat-solubility, of these compounds plays a crucial role in their environmental fate. Highly lipophilic compounds tend to adsorb strongly to soil organic matter and sediments, which reduces their mobility and leaching into groundwater.

The parent compound, 2,4,6-trichloroaniline, is known to be lipophilic and is strongly retained by clay materials in soil. chemicalbook.com Desorption studies have shown that it is the least desorbed from montmorillonite clay, and on kaolinite, it is irreversibly retained. chemicalbook.com This strong adsorption suggests a low potential for leaching. The addition of the cyclohexylmethyl group to the nitrogen atom in this compound would likely increase its lipophilicity, further decreasing its water solubility and increasing its tendency to bind to soil particles. Consequently, it is expected that this compound would exhibit low mobility and a low potential for leaching in most soil types.

The environmental persistence of chlorinated anilines can also be a concern. While some chloroanilines can undergo transformation processes, such as reductive dechlorination and microbial mineralization, they can also be relatively stable and adsorb to suspended particles in water bodies. nih.gov The degradation rate of these compounds is influenced by environmental conditions and their chemical structure.

Table 1: Physicochemical Properties of 2,4,6-Trichloroaniline Relevant to Environmental Fate

PropertyValueImplication for Leaching
Water Solubility< 0.1 g/100 mL at 21.5°C chemicalbook.comLow solubility limits its transport with water through the soil profile.
Log P (Octanol-Water Partition Coefficient)3.69 wikipedia.orgIndicates a high tendency to partition into organic matter in soil rather than remain in the water phase.
Adsorption BehaviorStrongly retained by clay materials chemicalbook.comHigh adsorption to soil particles significantly reduces mobility and leaching potential.

It is important to note that while these inferences can be drawn, dedicated experimental studies on this compound are necessary to definitively determine its leaching potential and environmental fate.

Development of Novel Materials through Functionalization

The functionalization of aniline and its derivatives is a well-established strategy for the development of novel materials with tailored properties. rsc.orgrsc.orgnih.govresearchgate.net The unique electronic and structural characteristics of the aniline moiety make it a valuable building block for polymers, dyes, and other functional materials. While specific research on the use of this compound in materials science is not documented, its structure suggests several potential avenues for the creation of new materials.

The nitrogen atom of the aniline group can be a site for polymerization, leading to the formation of polyanilines. Polyaniline and its derivatives are conductive polymers with applications in sensors, electronic devices, and anti-corrosion coatings. rsc.orgrsc.orgnih.govresearchgate.net The substituents on the aniline ring significantly influence the properties of the resulting polymer. In the case of this compound, the three chlorine atoms would impart specific electronic effects, while the cyclohexylmethyl group could influence the polymer's solubility and morphology. The functionalization of aniline derivatives allows for the synthesis of polymers with varied characteristics and surface morphologies, from heterogeneous hierarchical structures to spherical structures. rsc.orgnih.govresearchgate.net

Furthermore, the aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of other functional groups. This "C-H functionalization" is a powerful tool for modifying the properties of aromatic compounds. nih.govacs.org By selectively adding different chemical moieties, it may be possible to create derivatives of this compound with applications in areas such as:

Advanced Polymers: Incorporation into polymer backbones to create materials with enhanced thermal stability, flame retardancy (due to the chlorine content), or specific optical and electronic properties.

Functional Dyes: The chromophoric properties of the trichloroaniline core could be modified and enhanced through functionalization to produce specialized dyes for various applications.

Liquid Crystals: The rigid aromatic core combined with a flexible aliphatic group (cyclohexylmethyl) is a structural motif found in some liquid crystalline compounds.

The development of novel materials from this compound would involve synthetic chemistry to introduce desired functionalities, followed by characterization of the resulting materials' physical and chemical properties.

Table 2: Potential Functionalization Strategies for this compound in Materials Science

Functionalization ApproachPotential ApplicationRationale
Oxidative PolymerizationConductive Polymers, SensorsThe aniline nitrogen allows for polymerization to form polyaniline derivatives with properties influenced by the ring substituents. rsc.orgrsc.orgnih.govresearchgate.netnih.gov
C-H FunctionalizationSpecialty Chemicals, Pharmaceutical IntermediatesDirect modification of the aromatic ring to introduce new functional groups and create complex molecules. nih.govacs.orgresearchgate.net
N-Alkylation/ArylationDiverse Organic SynthesisFurther modification at the nitrogen atom to synthesize a variety of nitrogen-containing compounds. nih.gov

Future Research Directions and Emerging Challenges in N Cyclohexylmethyl 2,4,6 Trichloroaniline Studies

Exploration of Sustainable and Green Synthetic Methodologies

A primary challenge in the synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline lies in the development of environmentally benign and efficient methodologies. Traditional approaches to the synthesis of related N-substituted anilines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. tandfonline.comresearchgate.net Future research should prioritize the exploration of green chemistry principles to mitigate these issues.

Key areas of investigation include:

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or syntheses conducted in water would significantly reduce the environmental footprint of this compound production.

Renewable Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of the cyclohexylmethyl moiety or the aniline (B41778) core could offer a more sustainable alternative to petroleum-derived precursors.

Energy Efficiency: The adoption of alternative energy sources, such as microwave or solar irradiation, has the potential to reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com A comparative analysis of these techniques for the synthesis of this compound would be a valuable contribution.

A recent study on the sunlight-driven N-acetylation of anilines using MgSO4 as a Lewis acid catalyst highlights a sustainable pathway for creating related compounds with high selectivity and excellent yields in shorter reaction times, offering a potential model for greener synthesis of this compound. rsc.org

Development of Advanced Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the development of advanced catalytic systems. The N-alkylation of anilines is a critical step in its synthesis, and catalysis plays a pivotal role in this transformation.

Future research in this area should focus on:

Homogeneous and Heterogeneous Catalysis: A systematic investigation of both homogeneous and heterogeneous catalysts is warranted. While homogeneous catalysts may offer higher activity and selectivity, heterogeneous catalysts provide the advantage of easier separation and recyclability. For instance, hydrothermally synthesized Nb-W mixed oxides have shown promise as recyclable catalysts for the N-alkylation of amines with alcohols. researchgate.net

Noble Metal and Earth-Abundant Metal Catalysts: While precious metal catalysts based on ruthenium, palladium, and iridium are known to be effective for N-alkylation, their cost and limited availability are significant drawbacks. researchgate.netrsc.org A key challenge is the development of efficient catalysts based on earth-abundant and inexpensive metals such as manganese, iron, and cobalt. nih.gov Defined PNP manganese pincer complexes, for example, have been shown to catalyze the selective N-alkylation of amines with alcohols under mild conditions. nih.gov

Borrowing Hydrogen Strategy: The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-economical approach for the N-alkylation of anilines with alcohols. rsc.orgnih.govsci-hub.se This strategy, often catalyzed by transition metal complexes, avoids the need for pre-activating the alcohol and generates water as the only byproduct. nih.gov The application and optimization of this methodology for the synthesis of this compound from 2,4,6-trichloroaniline (B165571) and cyclohexylmethanol would be a significant advancement.

Catalyst TypePotential Advantages for this compound Synthesis
Homogeneous Catalysts High activity and selectivity, milder reaction conditions.
Heterogeneous Catalysts Ease of separation and recyclability, enhanced stability.
Noble Metal Catalysts High efficiency and broad substrate scope.
Earth-Abundant Metal Catalysts Cost-effective, environmentally friendly, and sustainable.

In-depth Structure-Reactivity and Structure-Property Relationship Studies

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for predicting its behavior and guiding the design of new applications. The presence of both a trichlorinated aniline ring and a cyclohexylmethyl group suggests a unique combination of electronic and steric effects that warrant detailed investigation.

Future research should aim to:

Investigate Supramolecular Interactions: The halogen atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and material properties. acs.org Similarly, the N-H group can act as a hydrogen bond donor. A thorough study of these interactions is essential for understanding its solid-state behavior.

Correlate Structure with Physicochemical Properties: Systematic studies are needed to correlate the molecular structure with key physicochemical properties such as solubility, lipophilicity, and thermal stability. For instance, the cyclohexylmethyl group is expected to enhance solubility in organic solvents. chem960.com Understanding these relationships is vital for its potential application in various fields. Structure-toxicity relationship studies on related mono-alkyl or halogen-substituted anilines have been conducted and could serve as a basis for similar investigations into this more complex molecule. nih.gov

Interdisciplinary Applications in Materials Science and Environmental Engineering

The unique structural features of this compound suggest potential applications beyond its role as a chemical intermediate. An interdisciplinary approach is needed to explore its utility in materials science and environmental engineering.

Potential areas for future research include:

Development of Novel Polymers and Functional Materials: The aniline moiety can be a building block for conductive polymers and other functional materials. The presence of the cyclohexylmethyl and trichloro substituents could be leveraged to tune the properties of these materials, such as their solubility, processability, and thermal stability.

Applications in Organic Electronics: Halogenated organic compounds are of interest in the field of organic electronics. Investigating the electronic properties of this compound and its derivatives could reveal potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in sensor technologies. Theoretical investigations into the spectroscopic properties of halogenated anilines have laid the groundwork for such explorations. dntb.gov.ua

Environmental Remediation: Chlorinated anilines are known environmental pollutants. Research into the sorption and desorption behavior of this compound on various materials could inform strategies for environmental remediation. chemicalbook.com Understanding its interactions with soil components and its potential for biodegradation is crucial for assessing its environmental fate and developing effective cleanup technologies.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with specific, tailored properties. In silico studies can accelerate the discovery process and reduce the need for extensive experimental work.

Future computational research should focus on:

Predicting Physicochemical Properties: Quantum chemical calculations can be employed to predict key properties of this compound and its hypothetical derivatives, including their electronic structure, reactivity, and spectroscopic signatures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSAR and QSPR models, it is possible to establish mathematical relationships between the molecular structure and biological activity or physical properties. These models can then be used to screen virtual libraries of derivatives and identify candidates with desired characteristics. Such models have been successfully applied to other N-substituted derivatives for predicting anticancer activities. researchgate.net

Virtual Screening for New Applications: Computational docking and other virtual screening techniques can be used to explore the potential of this compound derivatives as inhibitors for specific biological targets, leading to the discovery of new pharmaceutical applications. nih.govmdpi.com For example, aniline derivatives have been identified as important pharmacophores for ion channel modulation. acs.org

Computational ApproachApplication in this compound Research
Quantum Chemical Calculations Prediction of electronic structure, reactivity, and spectroscopic properties.
QSAR/QSPR Modeling Correlation of molecular structure with biological activity and physical properties.
Virtual Screening Identification of potential biological targets and new applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Cyclohexylmethyl-2,4,6-trichloroaniline, and how do reaction conditions influence selectivity?

  • Methodological Answer : Synthesis routes often begin with nitration or functionalization of trichloroaniline derivatives. For example, nitration of 2,4,6-trichloroaniline to 2,4,6-trichloronitrobenzene requires controlled nitric acid concentrations and temperatures to avoid over-nitration or decomposition . Cyclohexylmethyl group introduction typically involves alkylation under basic conditions (e.g., K₂CO₃ in DMF), with careful monitoring of steric effects due to the trichlorinated aromatic ring. Selectivity challenges arise from competing reactions at the para position; inert atmospheres (N₂/Ar) and low temperatures (<50°C) improve yield .

Q. How can researchers safely handle and characterize this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods due to potential toxicity. Characterization via HPLC (C18 column, methanol/water mobile phase) and GC-MS (electron ionization mode) confirms purity. Structural validation employs 1H^1H-NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and IR spectroscopy (C-Cl stretches at 550–650 cm⁻¹). Safety protocols align with R&D guidelines for chlorinated aromatic amines, including neutralization of waste with 10% NaOH .

Q. What functionalization strategies are viable for modifying the trichloroaniline core while preserving the cyclohexylmethyl group?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Kumada-Tamao-Corriu) enable selective substitution at the 2, 4, or 6 positions. For instance, Pd/dihydroxyterphenylphosphine (DHTP) catalysts achieve ortho-selective Sonogashira coupling with alkynes, followed by cyclization to indole derivatives. Optimize ligand ratios (1:1.2 Pd:DHTP) and reaction times (12–24 hr) to minimize dehalogenation side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexylmethyl group influence reaction kinetics in catalytic systems?

  • Methodological Answer : The bulky cyclohexylmethyl group reduces electrophilic substitution rates at the aromatic ring by ~30% compared to unsubstituted trichloroaniline, as shown in DFT calculations. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) reveal that electron-withdrawing Cl groups enhance Pd catalyst turnover but require higher activation energies (ΔG‡ ≈ 85 kJ/mol). Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling systems .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from impurities in starting materials or incomplete alkylation. Employ tandem MS/MS to identify byproducts (e.g., dichloro intermediates) and optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Quantitative 13C^{13}C-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) improves yield accuracy .

Q. How can researchers design experiments to probe the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated aging studies under UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS. Hydrolytic stability tests in buffered solutions (pH 4–10) at 40°C for 72 hr reveal cleavage of the cyclohexylmethyl group. Computational models (e.g., Gaussian09 with B3LYP/6-31G*) predict half-lives and prioritize experimental conditions .

Q. What mechanistic insights explain site-selective cross-coupling in Pd-catalyzed functionalization of trichloroaniline derivatives?

  • Methodological Answer : The DHTP ligand’s steric bulk directs Pd(0) coordination to the less hindered ortho position, as shown in X-ray crystallography of Pd intermediates. Kinetic isotope effect (KIE) studies (k_H/k_D > 2.5) confirm C-Cl bond cleavage as the rate-limiting step. In situ EXAFS spectroscopy tracks Pd oxidation states during catalysis, guiding ligand optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.